![molecular formula C20H22Cl3N3O3S B4008012 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4008012.png)
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
Overview
Description
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is a compound of interest in the field of medicinal chemistry, particularly due to its structural characteristics and potential pharmacological activities. It belongs to a class of benzenesulfonamide compounds, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds typically involves reactions with piperazine heterocycles. These compounds are synthesized using specific reagents and conditions that influence the yield and purity of the final product (Jun-Li Xiao et al., 2022).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide compounds, including this specific compound, is usually analyzed using density functional theory (DFT) and x-ray single crystal diffraction. These methods provide insights into the optimized structures, molecular electrostatic potential, and leading molecular orbital (Jun-Li Xiao et al., 2022).
Scientific Research Applications
Environmental Impact and Remediation Strategies
Research on chlorobenzenes (CBs), compounds structurally related to the given chemical, highlights their environmental persistence and toxicity. CBs are detected across different environmental compartments, posing risks due to their potential transfer in the food chain. Their widespread presence, linked to historical agricultural and industrial use, necessitates effective remediation strategies. Studies suggest that dechlorination and biodegradation are key processes for mitigating CBs' environmental impact. Techniques combining these processes offer promising remediation tools for contaminated soils, aiming at reducing CBs' environmental footprint (F. Brahushi et al., 2017).
Pharmacological Applications
Piperazine derivatives, sharing a functional group with the mentioned compound, have shown significant pharmacological relevance. These derivatives are utilized in clinical applications ranging from treating depression and psychosis to anxiety. The metabolism of such compounds involves extensive pre-systemic and systemic processing, including N-dealkylation to form 1-aryl-piperazines, which are pivotal for their therapeutic effects. This understanding aids in the development of novel treatments with enhanced efficacy and reduced side effects (S. Caccia, 2007).
Antimicrobial and Environmental Safety
The environmental and health safety of compounds related to chlorophenols and their derivatives, including potential antimicrobial properties and concerns regarding their persistence and toxicity, is crucial. Research addressing the occurrence, fate, and behavior of related compounds in aquatic environments sheds light on their biodegradability and potential for forming more toxic by-products. Such insights are vital for evaluating the environmental safety of new chemicals and developing guidelines for their safe use and disposal (Camille Haman et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-chloro-N-[(3,4-dichlorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl3N3O3S/c1-24-8-10-25(11-9-24)20(27)14-26(13-15-2-7-18(22)19(23)12-15)30(28,29)17-5-3-16(21)4-6-17/h2-7,12H,8-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXLJXNOAHXUQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.